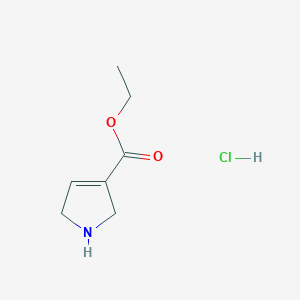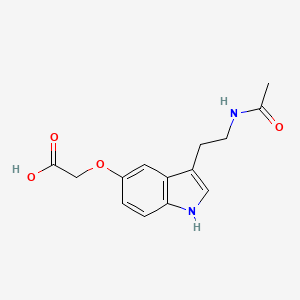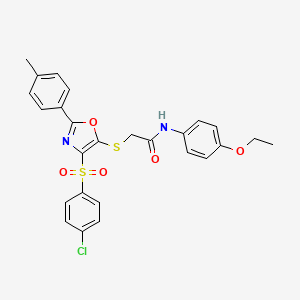![molecular formula C21H25NO5 B2379058 4-[(6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)メトキシ]安息香酸エチル CAS No. 865546-42-5](/img/structure/B2379058.png)
4-[(6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン-1-イル)メトキシ]安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydroisoquinoline moiety
科学的研究の応用
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
Target of Action
Compounds with a similar structure, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been found to interact with p-glycoprotein (p-gp), a protein that mediates multidrug resistance .
Mode of Action
Based on the structural similarity to other 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, it can be hypothesized that it may act as a modulator of p-gp-mediated multidrug resistance . This means that the compound could potentially interfere with the function of P-gp, thereby reversing drug resistance in cells.
Biochemical Pathways
Given its potential role as a modulator of p-gp-mediated multidrug resistance, it may influence the efflux of various drugs from cells, thereby affecting their pharmacokinetics and pharmacodynamics .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
If it acts as a modulator of p-gp-mediated multidrug resistance, it could potentially increase the intracellular concentration of various drugs, enhancing their therapeutic effects and overcoming drug resistance .
生化学分析
Biochemical Properties
It is known that many tetrahydroisoquinoline derivatives exhibit significant biological activity . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to modulate P-glycoprotein-mediated multidrug resistance (MDR), influencing cell function .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown long-term effects (>24 h) in reversing doxorubicin (DOX) resistance in K562/A02 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate typically involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl benzoate.
Coupling Reaction: The tetrahydroisoquinoline moiety is then coupled with the ethyl benzoate through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the benzoate ester.
Ethyl 4-hydroxybenzoate: Contains the benzoate ester but lacks the tetrahydroisoquinoline moiety.
Uniqueness
Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is unique due to the combination of the tetrahydroisoquinoline and benzoate ester, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
特性
IUPAC Name |
ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-26-21(23)14-5-7-16(8-6-14)27-13-18-17-12-20(25-3)19(24-2)11-15(17)9-10-22-18/h5-8,11-12,18,22H,4,9-10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSMXBQHDYTZJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate](/img/structure/B2378979.png)
![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)


![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)




